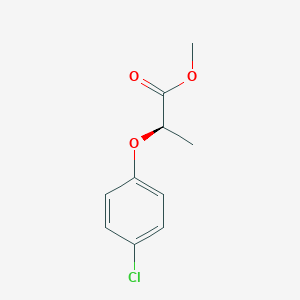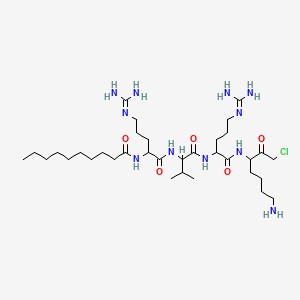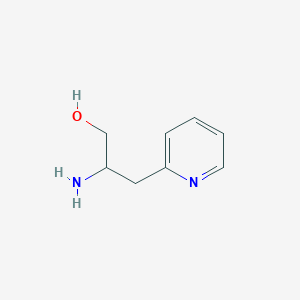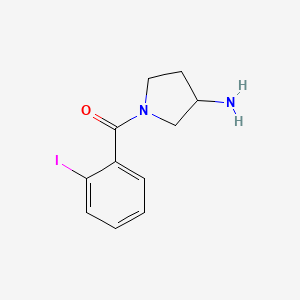
1-(2-Iodobenzoyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodobenzoyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an iodobenzoyl group
Méthodes De Préparation
The synthesis of 1-(2-Iodobenzoyl)pyrrolidin-3-amine can be achieved through several routes. One common method involves the reaction of 2-iodobenzoyl chloride with pyrrolidin-3-amine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-iodobenzoyl chloride in an appropriate solvent such as dichloromethane.
- Add pyrrolidin-3-amine to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Analyse Des Réactions Chimiques
1-(2-Iodobenzoyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Iodobenzoyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the preparation of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Iodobenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The iodobenzoyl group can participate in various binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Iodobenzoyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A structurally related compound with different functional groups.
3-Iodopyrrole: Another iodine-substituted pyrrole derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13IN2O |
|---|---|
Poids moléculaire |
316.14 g/mol |
Nom IUPAC |
(3-aminopyrrolidin-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 |
Clé InChI |
CIOKCSKCXHBMNI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)
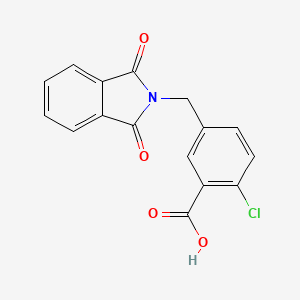

![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)

